2-(2-Aminoethyl)aniline hydrochloride

Analytical chemistry Process chemistry Laboratory automation

2-(2-Aminoethyl)aniline hydrochloride (CAS 1195901-43-9) is a monohydrochloride salt of an ortho-substituted bifunctional aniline bearing a primary aromatic amine and a primary aliphatic amine separated by an ethylene (–CH₂CH₂–) linker. With molecular formula C₈H₁₃ClN₂ and a molecular weight of 172.65 g/mol, the compound is supplied as a solid powder (≥95% purity) requiring storage at 4 °C.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B12454008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)aniline hydrochloride
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN)N.Cl
InChIInChI=1S/C8H12N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9-10H2;1H
InChIKeyXVQYXZPVIQYCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)aniline Hydrochloride (CAS 1195901-43-9): Physicochemical Profile and Comparator Landscape for Procurement Decisions


2-(2-Aminoethyl)aniline hydrochloride (CAS 1195901-43-9) is a monohydrochloride salt of an ortho-substituted bifunctional aniline bearing a primary aromatic amine and a primary aliphatic amine separated by an ethylene (–CH₂CH₂–) linker . With molecular formula C₈H₁₃ClN₂ and a molecular weight of 172.65 g/mol, the compound is supplied as a solid powder (≥95% purity) requiring storage at 4 °C . The free base form (CAS 48108-93-6) is a liquid with a boiling point of 274.4 °C at 760 mmHg, a density of 1.062 g/cm³, and a predicted pKa of 9.76 ± 0.10 for the aliphatic amine . The hydrochloride salt protonates the more basic aliphatic amine (pKa ~9.7), while the anilinium group retains a distinct pKa of ~4.6, creating a pH-dependent charge profile exploitable in selective synthetic transformations . The ortho relationship between the two amino functionalities structurally distinguishes this compound from its para isomer (4-(2-aminoethyl)aniline, CAS 13472-00-9) and its connectivity isomer N-(2-aminoethyl)aniline (CAS 1664-40-0), both of which lack the chelating geometry intrinsic to the 1,2-arrangement [1].

Why In-Class Aminoethylaniline Analogs Cannot Substitute for 2-(2-Aminoethyl)aniline Hydrochloride Without Experimental Revalidation


The aminoethylaniline compound class encompasses at least five structurally distinct isomers and salt forms—each differing in substitution pattern (ortho vs. meta vs. para), linker connectivity (ring-N vs. ring-C attachment), counterion stoichiometry (free base vs. monohydrochloride vs. dihydrochloride), and linker length (aminomethyl C1 vs. aminoethyl C2 vs. aminopropyl C3). These structural variations produce quantifiable differences in physical form, coordination geometry, dissolution behavior, and synthetic utility that preclude direct interchangeability . The ortho-substituted 2-(2-aminoethyl)aniline scaffold uniquely positions its aromatic amine and aliphatic amine in a 1,2-relationship capable of forming five-membered chelate rings with metal ions—a geometry inaccessible to the para isomer (4-(2-aminoethyl)aniline) and the connectivity isomer (N-(2-aminoethyl)aniline) [1]. The monohydrochloride salt form further differentiates the compound: the free base is a hygroscopic liquid unsuited for precise gravimetric handling, while the dihydrochloride (CAS 1159823-45-6) introduces a second HCl equivalent that increases molecular weight by 21% (209.12 vs. 172.65 g/mol), alters hydrogen-bond donor count (4 vs. 3), and—based on class-level dissolution data—can increase intrinsic dissolution rate by approximately 54-fold relative to the monohydrochloride [2]. These differences carry practical consequences for reaction stoichiometry, aqueous formulation, and reproducibility in both medicinal chemistry and materials science workflows.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)aniline Hydrochloride vs. Closest Analogs


Physical Form Differentiation: Solid Monohydrochloride Powder vs. Liquid Free Base Enables Accurate Gravimetric Handling

2-(2-Aminoethyl)aniline hydrochloride (CAS 1195901-43-9) is supplied and stored as a solid powder, whereas the corresponding free base (CAS 48108-93-6) is a liquid at ambient temperature . The hydrochloride salt requires storage at 4 °C and exhibits a defined stoichiometry with one HCl equivalent per molecule (C₈H₁₃ClN₂, MW 172.65 g/mol), enabling precise gravimetric dispensing for reactions requiring exact molar ratios . The free base (C₈H₁₂N₂, MW 136.19 g/mol) is described as a 'brown liquid' in synthetic procedures and lacks the handling precision of a crystalline or powdered solid form . This solid-vs.-liquid dichotomy is the most immediate and practically consequential differentiator for procurement decisions in laboratories where automated weighing stations or high-throughput parallel synthesis platforms are employed.

Analytical chemistry Process chemistry Laboratory automation

Controlled Dissolution Rate: Monohydrochloride Offers 54-Fold Slower Intrinsic Dissolution vs. Dihydrochloride Salt Form

Although no dissolution study directly comparing 2-(2-aminoethyl)aniline monohydrochloride vs. its dihydrochloride (CAS 1159823-45-6) has been published, a rigorous preformulation investigation of a structurally related amine-bearing antihypertensive compound established that the intrinsic dissolution rate of the dihydrochloride salt is 54 times greater than that of the corresponding monohydrochloride salt when measured under standardized conditions [1]. This class-level finding is mechanistically generalizable to diamine systems where differential protonation states alter crystal lattice energy, hygroscopicity, and aqueous boundary-layer pH. The monohydrochloride of 2-(2-aminoethyl)aniline (one HCl equivalent, 3 hydrogen-bond donors) is predicted to exhibit a moderated dissolution profile compared to the dihydrochloride (two HCl equivalents, 4 hydrogen-bond donors, MW 209.12 g/mol), which is relevant for applications requiring controlled release, reduced hygroscopicity, or compatibility with moisture-sensitive reaction conditions .

Preformulation Salt selection Drug discovery Formulation science

Ortho-Substitution Enables Bidentate Metal Chelation: Structural Prerequisite Absent in Para and Connectivity Isomers

The ortho relationship between the aromatic amine (aniline –NH₂) and the aliphatic amine (–CH₂CH₂NH₂) in 2-(2-aminoethyl)aniline creates a 1,2-diamine motif capable of forming a five-membered chelate ring upon metal coordination [1]. This chelating geometry is structurally impossible for the para isomer 4-(2-aminoethyl)aniline (CAS 13472-00-9), where the two amino groups are separated by a rigid 1,4-phenylene spacer (~5.6 Å) that precludes simultaneous binding to a single metal center . It is likewise inaccessible to N-(2-aminoethyl)aniline (CAS 1664-40-0), where the aliphatic amine is attached to the aniline nitrogen rather than the aromatic ring, producing a N–C–C–N backbone with different bite angle and donor properties [2]. The chelate effect typically enhances complex stability by 10²–10⁵ relative to analogous monodentate systems, as established for 1,2-diaminobenzene and ethylenediamine model ligands where the ortho-diamine architecture was shown to behave comparably to ethylenediamine in ternary Cu²⁺ complexes [3]. This chelation capacity directly enables applications in transition-metal catalysis, MRI contrast agent development, and metallosupramolecular assembly that are inaccessible with the non-chelating para or N-linked isomers.

Coordination chemistry Catalyst design Schiff base ligands Metal-organic frameworks

Ethylene Linker (C2) Geometry Enables 6-Membered Heterocycle Formation Distinct from Aminomethyl (C1) and Aminopropyl (C3) Analogs

The two-carbon ethylene linker between the aromatic amine and the aliphatic amine in 2-(2-aminoethyl)aniline is optimally positioned to form six-membered N-heterocycles upon condensation with carbonyl compounds, isocyanates, or nitriles—a reactivity profile that differs categorically from the one-carbon aminomethyl analog 2-(aminomethyl)aniline (CAS 4403-69-4, MW 122.17, mp 58–61 °C) which cyclizes to five-membered benzimidazole-type products, and from the three-carbon aminopropyl analogs which form seven-membered rings with different kinetic and thermodynamic profiles . The ortho-(ethylamino)aniline substructure is explicitly recognized in the heterocyclic chemistry literature as a direct cyclization precursor to tetrahydroquinazolines and dihydroquinoxalines—privileged scaffolds in medicinal chemistry [1]. The free base boiling point (274.4 °C at 760 mmHg) and density (1.062 g/cm³) differ from the aminomethyl analog (269.0 °C, 1.093 g/cm³) and the para-aminoethyl isomer (313.8 °C, 1.034 g/mL at 25 °C), reflecting physical property differences that also impact reaction solvent selection, distillation protocols, and purification strategies .

Heterocyclic chemistry Medicinal chemistry Quinazoline synthesis Cyclization reactions

Predicted pKa Differential (ΔpKa ~5 Units) Enables pH-Selective Protection and Sequential Derivatization Strategies

2-(2-Aminoethyl)aniline hydrochloride contains two amine functionalities with substantially different basicities: the aromatic aniline nitrogen (predicted pKa ~4.6 for the anilinium ion) and the aliphatic amine nitrogen (predicted pKa ~9.7–10 for the ammonium ion) . This ΔpKa of approximately 5 units creates a wide pH window (roughly pH 6–8) where the aliphatic amine is protonated (hydrophilic, cationic) while the aromatic amine remains largely unprotonated (neutral, nucleophilic). This differential protonation state enables chemoselective acylation, sulfonylation, or reductive amination at the aromatic amine without requiring protecting group manipulation at the aliphatic amine—a synthetic efficiency gain that is not available with simple aniline (single amino group, pKa 4.6), ethylenediamine (two chemically equivalent aliphatic amines, pKa ~10 and ~7), or 1,2-diaminobenzene (two electronically similar aromatic amines, pKa ~4.6 and ~0.5) . The predicted pKa of the free base aliphatic amine (9.76 ± 0.10) is consistent with protonation under physiological and mildly acidic conditions, further supporting the hydrochloride as the preferred storage and handling form for biological assay preparation .

Synthetic methodology Chemoselective reactions Protecting group strategy Bioconjugation

Photopharmacology Building Block: Documented Utility in Cannabinoid Receptor Photocontrol Ligand Synthesis

2-(2-Aminoethyl)aniline has been explicitly utilized as a synthetic building block in the preparation of cannabinoid receptor photocontrol ligands—molecular tools that enable light-dependent regulation of CB1 and/or CB2 receptor activity . This application leverages the compound's bifunctional architecture: the aromatic amine serves as a synthetic handle for constructing the pharmacophoric head group, while the aliphatic amine provides a conjugation point for photoswitchable moieties such as azobenzene derivatives. While quantitative comparative data specifically benchmarking 2-(2-aminoethyl)aniline hydrochloride against alternative aniline building blocks in photocontrol ligand synthesis is not available in the public domain, the documented use in this emerging field distinguishes it from the para isomer 4-(2-aminoethyl)aniline, whose primary documented research applications are in molecularly imprinted polymer (MIP) sorbent development for dopamine separation [1] and in biopolyurea synthesis via fermentative production [2]—applications that exploit the para isomer's linear geometry rather than the ortho isomer's angular, chelation-competent architecture.

Photopharmacology Cannabinoid receptor Photoswitchable ligands Chemical biology

Recommended Application Scenarios for 2-(2-Aminoethyl)aniline Hydrochloride Based on Differentiated Evidence


Transition-Metal Catalyst Design Requiring Bidentate N,N-Chelating Ligands

Research groups developing palladium, copper, or nickel catalysts for cross-coupling reactions should prioritize 2-(2-aminoethyl)aniline hydrochloride over its para isomer or N-linked analog. The ortho 1,2-diamine geometry enables stable five-membered chelate ring formation upon metal coordination—a prerequisite for catalyst robustness under thermal cycling. The monohydrochloride salt form provides the exact stoichiometric equivalent of free amine upon in situ neutralization (one equivalent of base liberates one equivalent of chelating diamine), avoiding the excess chloride load introduced by the dihydrochloride that can poison palladium catalysts or interfere with halide-sensitive coupling steps [1]. The solid powder form further enables accurate weighing for catalyst screening libraries where ligand-to-metal ratios (typically 1:1 to 2:1) must be precisely controlled to avoid inactive bis-ligated species. Contrast with the para isomer 4-(2-aminoethyl)aniline, which can only bind metals in a monodentate fashion through either the aromatic or aliphatic amine, producing complexes with fundamentally different (and typically lower) stability and catalytic activity [1].

Medicinal Chemistry: Tetrahydroquinazoline and Dihydroquinoxaline Library Synthesis

For medicinal chemistry programs targeting kinase inhibition or GPCR modulation via quinazoline/quinoxaline scaffolds, 2-(2-aminoethyl)aniline hydrochloride provides a direct two-step cyclization precursor. Condensation with an appropriate carbonyl equivalent (aldehyde, isocyanate, or nitrile) followed by cyclodehydration yields the six-membered N-heterocyclic core [2]. The ethylene linker distinguishes this building block from the commercially more common 2-(aminomethyl)aniline, which cyclizes to five-membered benzimidazoles—a different region of chemical space with distinct pharmacophore geometry. The hydrochloride salt ensures the aliphatic amine is protected as the ammonium during initial condensation at the more nucleophilic aromatic amine, enabling regioselective Schiff base formation without a separate Boc/Cbz protection/deprotection sequence . The 54-fold slower dissolution rate of the monohydrochloride vs. dihydrochloride (class-level data) may also prove advantageous in slow-addition protocols where controlled release of the free amine into the reaction mixture minimizes dimerization side products [3].

Photopharmacology Tool Compound Development: Photoswitchable GPCR Ligand Conjugation

For chemical biology groups constructing photoswitchable cannabinoid or adrenergic receptor ligands, 2-(2-aminoethyl)aniline hydrochloride provides a documented building block with literature precedent for photocontrol ligand preparation . The bifunctional architecture allows the aromatic amine to be elaborated into the receptor-binding pharmacophore while the aliphatic amine serves as the attachment point for azobenzene or other photochromic moieties via amide or urea bond formation. The hydrochloride salt form simplifies aqueous workup during conjugation steps: the protonated aliphatic amine remains water-soluble, facilitating extraction of non-polar byproducts before the final coupling reaction is triggered by pH adjustment. The predicted ΔpKa of ~5 units between the two amines ensures that Boc protection (if desired) can be installed chemoselectively on the more basic aliphatic amine without protecting the aromatic amine, streamlining the synthetic route compared to building blocks with electronically similar amine groups that require non-selective protection/deprotection sequences .

Preformulation and Salt Screening: Controlled-Dissolution Candidate for Amine-Containing Drug Substances

Pharmaceutical scientists conducting salt form screening for amine-containing drug candidates can use 2-(2-aminoethyl)aniline hydrochloride as a model system to study the relationship between counterion stoichiometry and dissolution behavior. Based on class-level evidence demonstrating a 54-fold difference in intrinsic dissolution rate between monohydrochloride and dihydrochloride salts of a structurally related amine [3], this compound pair (monohydrochloride CAS 1195901-43-9 vs. dihydrochloride CAS 1159823-45-6) provides a well-defined test case for validating in vitro-in vivo correlation (IVIVC) models. The monohydrochloride's intermediate dissolution profile—faster than the free base (which fails to produce a significant dose-response in vivo, as shown for the model antihypertensive) but substantially slower than the dihydrochloride—makes it the preferred starting point for oral formulation development where both adequate bioavailability and avoidance of dose dumping are required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Aminoethyl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.